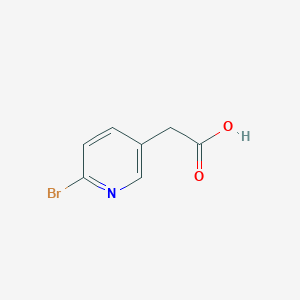

2-(6-Bromopyridin-3-YL)acetic acid

描述

Contextualization of Pyridineacetic Acid Derivatives within Contemporary Organic Chemistry

Pyridineacetic acid derivatives represent a crucial class of heterocyclic compounds in organic chemistry. nih.gov The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold found in a vast number of biologically active molecules and functional materials. nih.govnih.gov The incorporation of an acetic acid moiety onto this ring system provides a versatile functional handle for further chemical transformations.

These derivatives are recognized as important intermediates in the synthesis of more complex molecules, including pharmaceuticals. nih.gov Their utility stems from the reactivity of both the pyridine ring and the carboxylic acid group. The nitrogen atom in the pyridine ring influences its electronic properties, making it susceptible to various substitution reactions. nih.gov The carboxylic acid group, on the other hand, can participate in a wide range of reactions such as esterification, amidation, and reduction.

A convenient method for synthesizing substituted pyridylacetic acid derivatives involves a three-component reaction. This approach utilizes the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles to substitute activated pyridine-N-oxides and then as electrophiles to facilitate ring-opening and decarboxylation. nih.gov

Significance of Halogenated Pyridine Scaffolds in Advanced Chemical Synthesis

The introduction of a halogen atom, such as bromine, onto the pyridine scaffold dramatically enhances its synthetic utility. Halogenated pyridines are key building blocks for creating a wide array of valuable compounds, including pharmaceuticals and agrochemicals. researchgate.net The carbon-halogen bond serves as a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents onto the pyridine core.

This strategic functionalization is a cornerstone of modern medicinal chemistry and materials science. The position of the halogen atom on the pyridine ring dictates the regioselectivity of these coupling reactions, providing chemists with precise control over the final molecular architecture. researchgate.net Furthermore, the presence of a halogen can influence the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. acs.org The ability to selectively introduce halogens onto pyridine rings, even in the later stages of a complex synthesis, underscores their importance in the development of novel chemical entities. researchgate.net

Current Research Landscape Pertaining to 2-(6-Bromopyridin-3-YL)acetic Acid and its Structural Analogs

Current research involving this compound and its structural analogs primarily focuses on their application as intermediates in the synthesis of novel compounds with potential biological activity. For instance, derivatives of aryl acetic acids are utilized in structure-activity relationship (SAR) studies to explore their therapeutic potential. nih.gov

One area of active investigation is the use of these compounds in the synthesis of complex heterocyclic systems. For example, a rollover iridium(III) complex has been synthesized using a derivative of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. rsc.org This research highlights the utility of brominated pyridine derivatives in the construction of sophisticated organometallic complexes.

Furthermore, the reactivity of the bromine atom is exploited in various coupling reactions to generate libraries of compounds for biological screening. The synthesis of aryl acetic acid derivatives through Suzuki coupling of the corresponding bromo-precursors is a common strategy. nih.gov These studies often involve the systematic variation of substituents on the pyridine ring to understand their impact on biological activity.

Below is a table of structural analogs of this compound and related compounds that are subjects of academic research:

| Compound Name | Molecular Formula | CAS Number |

| This compound | C7H6BrNO2 | 404361-76-8 |

| 2-Pyridineacetic acid | C7H7NO2 | 13115-43-0 |

| 5-Bromopyridine-2-acetic acid | C7H6BrNO2 | 192642-85-6 |

| 2-(2-bromopyridin-3-yl)acetic acid | C7H6BrNO2 | Not Available |

| 2-Acetyl-6-bromopyridine | C7H6BrNO | 49669-13-8 |

| 3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester | C10H10BrNO2 | 656827-74-6 |

Structure

3D Structure

属性

IUPAC Name |

2-(6-bromopyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDLKOKWUZDPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 6 Bromopyridin 3 Yl Acetic Acid and Its Precursors

Strategic Approaches for Bromination of Pyridine (B92270) Systems at Position 6

The introduction of a bromine atom at the 6-position of a pyridine ring is a critical step in the synthesis of the target molecule. This can be achieved through either direct halogenation or indirect routes involving precursor functionalization.

Direct Halogenation Methods and Regioselectivity Considerations

Direct bromination of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. Such reactions typically require harsh conditions, such as high temperatures and the presence of strong acids like oleum, and often lead to a mixture of regioisomers. researchgate.netresearchgate.net For instance, the bromination of pyridine itself typically yields 3-bromopyridine (B30812) as the major product. researchgate.net To achieve bromination at the 2- or 6-position, alternative strategies are often necessary.

One approach to influence regioselectivity is through the use of a pyridine N-oxide derivative. The N-oxide activates the pyridine ring towards electrophilic attack, and subsequent reaction with a brominating agent like phosphorus oxybromide can lead to a mixture of 2- and 4-bromopyridines. researchgate.net Another method involves gas-phase bromination at high temperatures, which can also yield a mixture of brominated pyridines, including the 2- and 6-substituted isomers. researchgate.net The use of specific brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be employed, with the molar ratio of the brominating agent to the pyridine derivative being a critical factor in controlling the reaction and avoiding side products. google.com

| Method | Reagents | Conditions | Outcome |

| Direct Bromination | Br2, Oleum | >300°C | Primarily 3-bromopyridine researchgate.netresearchgate.net |

| Ochiai Method | Peracetic acid, POBr3 | - | Mixture of 2- and 4-bromopyridine (B75155) researchgate.net |

| Gas-Phase Bromination | Br2 | High Temperature | Mixture of brominated pyridines researchgate.net |

| DBDMH Bromination | DBDMH | Controlled Molar Ratio | Selective bromination google.com |

Indirect Bromination Routes via Precursor Functionalization

Indirect methods for bromination often provide better regioselectivity and milder reaction conditions. A common strategy involves the Sandmeyer-type reaction on an appropriately substituted aminopyridine precursor. For example, 2-amino-6-methylpyridine (B158447) can be converted to 2-bromo-6-methylpyridine. chemicalbook.com This involves diazotization of the amino group with a nitrite (B80452) source in the presence of hydrobromic acid and bromine, followed by decomposition of the diazonium salt. chemicalbook.com

Another powerful indirect method is the lithiation of the pyridine ring followed by quenching with a bromine source. Selective lithiation at the 2-position can be achieved using n-butyllithium in the presence of a directing group or specific solvent systems. researchgate.net Subsequent treatment with an electrophilic bromine source, such as hexabromoethane, can then install the bromine atom at the desired position. researchgate.net

Furthermore, functional group interconversion offers another avenue. For instance, a hydroxyl group can be converted to a bromine atom using reagents like a mixture of phosphorus oxybromide (POBr3) and phosphorus pentabromide (PBr5). researchgate.net

Construction of the Acetic Acid Moiety at Pyridine Position 3

The introduction of the acetic acid side chain at the 3-position of the pyridine ring is another crucial transformation in the synthesis of the target compound.

Carboxylation and Related Carbonylation Reactions

Direct carboxylation of a lithiated pyridine species at position 3 with carbon dioxide is a viable route to introduce a carboxylic acid group. This requires the selective generation of a 3-lithiopyridine intermediate.

Alternatively, palladium-catalyzed carbonylation reactions of a 3-halopyridine precursor with carbon monoxide and a suitable nucleophile can be employed to introduce a carbonyl group, which can then be further elaborated into the acetic acid moiety.

A notable three-component synthesis approach utilizes Meldrum's acid derivatives as key reagents. nih.govacs.org In this method, a pyridine-N-oxide is activated, followed by nucleophilic substitution with a Meldrum's acid derivative. nih.govacs.org Subsequent ring-opening and decarboxylation yield the desired 2-(pyridyl)acetic acid derivatives. nih.govacs.org This method avoids the need for metal catalysts and preformed enolates. nih.gov

Acetylation and Subsequent Chemical Transformations

Friedel-Crafts-type acetylation of a pyridine derivative can introduce an acetyl group at the 3-position, which can then be converted to the acetic acid side chain. For example, 3-acetyl-6-bromopyridine can serve as a key intermediate. cymitquimica.comthermofisher.comchemicalbook.com The acetyl group can be transformed into the acetic acid through various methods, such as the Haloform reaction or by oxidation.

Another approach involves the use of (6-bromopyridin-3-yl)methanol (B45229) as a precursor. ambeed.commedchemexpress.comsigmaaldrich.com This alcohol can be converted to the corresponding halide, for example, by treatment with thionyl chloride to yield 3-(chloromethyl)-6-bromopyridine. ambeed.com This halide can then undergo a nucleophilic substitution with cyanide, followed by hydrolysis of the resulting nitrile to afford the desired acetic acid.

Convergent and Linear Synthesis Pathways to the Core Molecular Structure

Both convergent and linear strategies can be envisioned for the synthesis of 2-(6-Bromopyridin-3-YL)acetic acid.

A linear synthesis would involve the sequential modification of a pyridine starting material. For example, one could start with 3-methylpyridine, first perform the bromination at the 6-position, and then oxidize the methyl group to a carboxylic acid.

A reported synthesis of 2-(pyridin-3-yl)acetic acid hydrazide starts from 3-cyanopyridine, which is hydrolyzed to 3-pyridylacetic acid and then reacted with hydrazine. chemicalbook.com A similar strategy could be adapted for the bromo-substituted analogue.

| Synthesis Strategy | Description | Key Reactions |

| Linear Synthesis | Sequential modification of a single starting material. | Bromination, Oxidation |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. rollins.edu | Suzuki coupling, Grignard reactions rollins.edu |

Catalytic Approaches in the Synthesis of Substituted Pyridineacetic Acids

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds in modern organic synthesis. wikipedia.orglibretexts.org These methods are particularly crucial for the functionalization of heteroaromatic compounds like pyridine, which can be challenging due to the electronic properties of the ring and the potential for catalyst inhibition by the nitrogen lone pair. rsc.orgnih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example and is widely used for creating biaryl and heteroaryl-aryl linkages. wikipedia.orgmdpi.com

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, involves a catalytic cycle that begins with the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with an organoboron reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

In the context of synthesizing precursors to this compound, a Suzuki-Miyaura coupling could be envisioned between a bromopyridine derivative and a suitable boronic acid or ester containing the acetic acid moiety (or a precursor). The efficiency of these couplings is highly dependent on the choice of catalyst, ligands, base, and solvent. nih.govresearchgate.net Sterically hindered phosphine (B1218219) ligands are often employed to enhance the activity of the palladium catalyst for reactions involving heteroaryl substrates. nih.gov

The following table summarizes typical conditions used in palladium-catalyzed cross-coupling reactions for the functionalization of pyridines, which are applicable to the synthesis of substituted pyridineacetic acids.

| Coupling Partners | Catalyst / Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| Aryl/Heteroaryl Bromide + 2-Pyridylboronate | Pd₂(dba)₃ / Tri(tert-butyl)phosphine | KF | Dioxane | RT to 100°C | 74-95% | nih.gov |

| 5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80°C | Good | mdpi.com |

| β-aryl-substituted α,β-unsaturated oxime ether + Alkene | Pd(OAc)₂ / Sterically hindered pyridine | AgTFA | Dioxane | 90°C | High | nih.govnih.gov |

Copper-Catalyzed Reactions, including Goldberg-type Aminations

Copper-catalyzed reactions offer a valuable alternative and complement to palladium-based methodologies for pyridine functionalization. These reactions are often more cost-effective and can exhibit different reactivity and selectivity profiles. One notable application is the introduction of carbon-based functional groups onto the pyridine ring. For instance, a methoxycarbonyl methyl group can be introduced at the C(2) position of pyridine using catalytic amounts of copper(II) triflate under mild conditions, which represents a direct route to a pyridineacetic acid derivative. nih.gov

Goldberg-type reactions, which are copper-catalyzed N-arylations, are traditionally used for forming carbon-nitrogen bonds. While the primary application is amination, the principles of copper catalysis can be extended to C-C bond formation. The functionalization of pyridines through these methods is crucial for building complex molecules.

The table below details an example of a copper-catalyzed reaction for the synthesis of a pyridineacetic acid precursor.

| Reactants | Catalyst | Solvent | Product | Yield (%) | Reference |

| Pyridine, Acetic anhydride, Methyl acrylate | Cu(OTf)₂ | Not specified | N-acetyl-1,2-dihydropyridyl acetic acid methyl ester | Not specified | nih.gov |

Base-Catalyzed Transformations and Isomerization

Base-catalyzed reactions play a significant role in the synthesis and modification of pyridine derivatives. These transformations can include condensations, isomerizations, and selective aminations. For instance, the base-catalyzed isomerization of haloarenes, known as the "halogen dance," can be used to reposition a halogen atom on the pyridine ring, thereby providing access to isomers that may be difficult to obtain directly. rsc.org The isomerization of 3-bromopyridine to 4-bromopyridine can be achieved using a strong, non-nucleophilic base like P4-t-Bu, proceeding through a pyridyne intermediate. rsc.org This strategy can be coupled with a subsequent substitution reaction to achieve selective functionalization at a different position.

Furthermore, base-catalyzed condensation reactions are fundamental in building more complex molecular scaffolds. For example, the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base, is a classic method for forming α,β-unsaturated ketones, which can be precursors to various heterocyclic systems. nih.gov Base-promoted amination of polyhalogenated pyridines has also been demonstrated as an environmentally benign method for selective functionalization. nih.gov

The synthesis of α-methoxyarylacetic acids has been reported through the base-catalyzed condensation of arylaldehydes with haloforms and methanol (B129727), indicating the utility of base catalysis in the direct formation of acetic acid derivatives attached to an aromatic ring. acs.orgacs.org

Grignard Reagent Applications in Pyridine Derivatization

Grignard reagents are highly versatile organometallic compounds widely used for the formation of carbon-carbon bonds. masterorganicchemistry.com A key application relevant to the synthesis of this compound is the carboxylation of a Grignard reagent. youtube.com This reaction involves the nucleophilic addition of the Grignard reagent to carbon dioxide (often in the form of dry ice), followed by an acidic workup to yield a carboxylic acid. tamu.eduucalgary.ca

To synthesize the target molecule, a Grignard reagent would first be prepared from a suitable bromopyridine precursor, such as 3,6-dibromopyridine. The subsequent reaction of this Grignard reagent with CO₂ would introduce the carboxylic acid group at the 3-position. It is crucial to perform this reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with any available acidic protons, including water. tamu.edu

Grignard reagents can also be used in ligand-coupling reactions with pyridylsulfonium salts to form bis-heterocycle linkages, demonstrating their utility in creating complex pyridine-containing structures without the need for transition-metal catalysts. nih.gov

The general scheme for the synthesis of a pyridineacetic acid via a Grignard reagent is outlined below.

Chemical Transformations and Reactivity Profile of 2 6 Bromopyridin 3 Yl Acetic Acid

Reactivity at the Bromine Center: Advanced Cross-Coupling Reactions

The bromine atom attached to the pyridine (B92270) ring serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org In the context of 2-(6-bromopyridin-3-yl)acetic acid, the bromine atom can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and accommodate a wide range of functional groups. organic-chemistry.org For instance, palladium acetate (B1210297) with tricyclohexylphosphine (B42057) as a ligand is effective for coupling with vinyl triflates. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 (Organoboron) | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(6-Phenylpyridin-3-yl)acetic acid |

| This compound | 2-Thienylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-(6-(Thiophen-2-yl)pyridin-3-yl)acetic acid |

| This compound | Vinylboronic acid | Pd(OAc)₂, PCy₃ | 2-(6-Vinylpyridin-3-yl)acetic acid |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, this reaction provides a direct route to the synthesis of various alkynyl-substituted pyridine derivatives. The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org

The Negishi coupling, on the other hand, involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. libretexts.org While highly effective, Negishi couplings are sensitive to water and oxygen. libretexts.org Asymmetric versions of the Negishi coupling have been developed, for instance, using a Ni/Pybox catalyst for the cross-coupling of secondary alpha-bromo amides with organozinc reagents. nih.gov

The bromine atom of this compound can be substituted with various nitrogen nucleophiles through transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds and is crucial for synthesizing arylamines.

Additionally, functional group interconversions can be achieved. For instance, the bromine can be replaced by other functional groups through nucleophilic substitution reactions under basic conditions. evitachem.com A catalytic approach for the primary amination of arylboronic acids has been developed using a phosphetane-based catalyst, which captures HNO generated in situ. nih.gov

Transformations Involving the Acetic Acid Functionality

The carboxylic acid group of this compound is amenable to a range of transformations, allowing for the synthesis of various derivatives such as esters and amides.

Esterification of the carboxylic acid can be achieved through various methods, with the Fischer esterification being a classic approach. This method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. ucalgary.ca For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 2-(6-bromopyridin-3-yl)acetate.

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. This transformation is of great importance in medicinal chemistry. Direct amidation can be catalyzed by boric acid derivatives, which activate the carboxylic acid for nucleophilic attack by the amine. organic-chemistry.org Various coupling reagents, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU), can also be employed to facilitate amide bond formation under mild conditions. organic-chemistry.org

Table 2: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | Ethanol | Fischer Esterification | Ethyl 2-(6-bromopyridin-3-yl)acetate |

| This compound | Aniline | Amidation (Boric Acid Catalyst) | N-Phenyl-2-(6-bromopyridin-3-yl)acetamide |

| This compound | Dimethylamine | Amidation (COMU) | N,N-Dimethyl-2-(6-bromopyridin-3-yl)acetamide |

While less common for this specific compound in the reviewed literature, carboxylic acids can undergo decarboxylation, typically under harsh conditions, to remove the carboxyl group and form a methyl-substituted pyridine in this case. Other derivatizations of the carboxylic acid group are also possible, expanding the synthetic utility of this versatile building block.

Reactivity of the Pyridine Nitrogen Atom: Coordination and Salt Formation

The nitrogen atom of the pyridine ring in this compound is a key center of reactivity, participating in both coordination to metal ions and the formation of quaternary salts. This reactivity is fundamental to its application in various fields, including materials science and medicinal chemistry.

Coordination Chemistry and Ligand Formation

The lone pair of electrons on the pyridine nitrogen atom allows this compound to act as a monodentate or bidentate ligand in the formation of metal complexes. The carboxylate group can also participate in coordination, leading to a variety of binding modes.

Research has shown that related pyridine carboxylic acid derivatives can form stable complexes with a range of metal ions. For instance, pyridine-2,6-dicarboxylic acid coordinates to Thallium(III) in a tridentate fashion through the nitrogen atom and both carboxylate oxygen atoms. nih.gov While this compound has only one carboxylate group, it can still act as a bidentate N,O-donor ligand. The coordination of the pyridine nitrogen to a metal center can influence the electronic properties of the entire molecule, which can be observed through spectroscopic techniques.

A notable example of the coordinating ability of a similar bromo-substituted pyridine derivative is the formation of a rollover Iridium(III) complex with 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. rsc.org In this complex, the pyridine nitrogen coordinates to the iridium center. rsc.org This demonstrates the propensity of the bromopyridine moiety to engage in metal coordination, a property that is expected to be retained in this compound.

The formation of metal complexes can lead to novel materials with interesting photophysical or catalytic properties. For example, copper(II) and silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have been synthesized and structurally characterized, showcasing the versatility of pyridine-based ligands in coordination chemistry. rsc.org

The following table summarizes the coordination behavior of related pyridine derivatives, which can be extrapolated to predict the behavior of this compound.

| Ligand | Metal Ion | Coordination Mode | Resulting Complex |

| Pyridine-2,6-dicarboxylic acid | Tl(III) | Tridentate (N, O, O') | [Tl(pydc)2(H2O)2]- |

| 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine | Ir(III) | Bidentate (N, N') and cyclometalated | cis-[Ir(κ2-C–N-L1)(κ2-N–N-L1)Cl2] |

| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Cu(II) | Bidentate (N, N') | [CuCl2(py-2pz)]2 |

| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Ag(I) | Bidentate (N, N') | [Ag(py-2pz)2]PF6 |

Quaternization Reactions

The nucleophilic pyridine nitrogen can undergo quaternization reactions with various alkylating agents. This reaction involves the formation of a new carbon-nitrogen bond, resulting in a positively charged pyridinium (B92312) salt. The reactivity of the pyridine nitrogen towards quaternization is influenced by both steric and electronic factors.

While specific examples of quaternization reactions involving this compound are not extensively documented in the literature, the general reactivity of pyridines is well-established. For instance, poly(4-vinyl pyridine) has been shown to be quaternized by 2-chloroacetamide, indicating the susceptibility of the pyridine nitrogen to nucleophilic attack.

The quaternization of this compound with an alkyl halide, such as methyl iodide, would be expected to proceed under standard conditions to yield the corresponding N-alkylpyridinium bromide. The reaction would likely involve the treatment of the pyridine derivative with the alkylating agent in a suitable solvent.

A hypothetical quaternization reaction is presented below:

Hypothetical Quaternization Reaction

| Reactant | Alkylating Agent | Product |

|---|

The introduction of a positive charge on the pyridine ring through quaternization significantly alters the electronic properties of the molecule, which can have implications for its biological activity and material applications.

Regioselective Functionalization of the Pyridine Ring System

The pyridine ring of this compound is amenable to regioselective functionalization, primarily through cross-coupling reactions at the C6-position, where the bromine atom is located. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the introduction of new carbon-carbon bonds at this position.

The regioselectivity of these reactions is dictated by the presence of the bromo substituent, which serves as a handle for the introduction of various aryl, heteroaryl, and alkynyl groups. The electronic nature of the pyridine ring and the specific reaction conditions employed can influence the efficiency and outcome of these transformations.

For instance, the Suzuki-Miyaura coupling of 2-bromopyridines with arylboronic acids is a well-established method for the synthesis of 2-arylpyridines. researchgate.net This reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd(PPh3)4, in the presence of a base. researchgate.netorganic-chemistry.org The reaction proceeds with high regioselectivity, with the coupling occurring exclusively at the carbon-bromine bond.

Similarly, the Sonogashira coupling allows for the introduction of an alkyne moiety at the C6-position. This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the bromopyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org

The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions on bromopyridine substrates, illustrating the potential for regioselective functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridines

| Bromopyridine Substrate | Coupling Partner | Reaction Type | Catalyst System | Product |

|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)2, ligand-free | 2-Phenylpyridine |

| 2,4-Dibromopyridine | (E)-Styrylboronic acid | Suzuki-Miyaura | Pd(PPh3)4/TlOH | 4-Bromo-2-((E)-styryl)pyridine |

| Aryl Bromide | Terminal Alkyne | Sonogashira | Pd catalyst, Cu(I) cocatalyst | Aryl-substituted alkyne |

These examples highlight the synthetic utility of the bromine atom in this compound as a versatile point of diversification for the creation of more complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, spin-spin coupling patterns, and through-space or through-bond correlations, a complete picture of the molecular skeleton and proton environments can be assembled.

1H-NMR Chemical Shift Analysis and Spin-Spin Coupling Patterns

A ¹H-NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For 2-(6-Bromopyridin-3-YL)acetic acid, one would expect to see signals corresponding to the three protons on the pyridine (B92270) ring and the two protons of the methylene (B1212753) group. The chemical shifts would be influenced by the electronegativity of the bromine atom and the nitrogen atom in the pyridine ring, as well as the carboxylic acid group. The coupling constants (J-values) between the pyridine protons would help to confirm their relative positions (ortho, meta, para).

13C-NMR and Heteronuclear NMR Studies for Carbon Skeleton Elucidation

A ¹³C-NMR spectrum would show signals for each unique carbon atom in the molecule. This would include the carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the acetic acid moiety. The chemical shifts would provide evidence for the carbon framework. For instance, the carbon atom bonded to the bromine (C-6) and the carbonyl carbon would be expected at characteristic downfield shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for example, between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing critical information to piece together the entire molecular structure, for instance, connecting the methylene protons to the carbons of the pyridine ring and the carbonyl group.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. These would include a broad O-H stretch from the carboxylic acid, a sharp C=O (carbonyl) stretch, C-N and C=C stretching vibrations from the pyridine ring, and a C-Br stretching vibration at a lower frequency.

Raman Spectroscopy Applications

Raman spectroscopy, which is complementary to FT-IR, is particularly useful for observing symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy could provide further details on the vibrations of the pyridine ring and the carbon backbone.

A definitive and scientifically accurate article on the advanced spectroscopic characterization of this compound is contingent upon the availability of experimental data. Without access to primary spectral data, any attempt at a detailed analysis would be speculative. Further research and publication of the synthesis and characterization of this compound are required to populate the outlined sections with factual content.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₆BrNO₂), HRMS provides an exact mass that can distinguish it from other compounds with the same nominal mass. The presence of bromine is particularly notable, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance, resulting in a characteristic isotopic pattern in the mass spectrum.

Table 1: Predicted HRMS Data for a Related Pyridine Derivative Note: The following data is for the related compound 2-((2-Bromopyridin-3-yl)oxy)acetic acid and serves as an illustrative example of expected HRMS results.

| Adduct | Predicted m/z |

| [M+H]⁺ | 215.96547 |

| [M+Na]⁺ | 237.94741 |

| [M-H]⁻ | 213.95091 |

| [M+NH₄]⁺ | 232.99201 |

| [M+K]⁺ | 253.92135 |

| [M+H-H₂O]⁺ | 197.95545 |

| Data sourced from PubChemLite. uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an essential tool for assessing the purity of a sample and identifying any volatile impurities. In the analysis of this compound, the compound would first be vaporized and separated from any volatile or semi-volatile contaminants on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint. The fragmentation pattern of this compound under electron ionization (EI) would be expected to show characteristic losses. For instance, the fragmentation of pyridine derivatives often involves the pyridine ring itself. acs.org Studies on the GC-MS analysis of halogenated acetic acids and pyridine compounds indicate that the technique is highly effective for their separation and identification. nih.govresearchgate.net While a specific experimental GC-MS chromatogram and mass spectrum for this compound are not available in the cited literature, predicted spectra for simpler, related molecules like pyridine and acetic acid can provide insight into potential fragmentation pathways. hmdb.cahmdb.ca The analysis would confirm the compound's identity and purity, with any additional peaks in the chromatogram indicating the presence of impurities.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related pyridine carboxylic acid derivatives provides valuable insights into the expected structural features. rsc.orgiucr.org For instance, in the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, the carboxylic acid group is found to be nearly co-planar with the pyridine ring. iucr.org The C-N bond lengths in the pyridine ring are typically shorter than the C-C bonds, a characteristic feature of this heterocycle. iucr.org

In a hypothetical crystal structure of this compound, one would expect to observe specific bond lengths and angles influenced by the electronic effects of the bromo and acetic acid substituents. The C-Br bond length and the geometry around the carboxylic acid group would be of particular interest. X-ray diffraction studies on derivatives of (2,3-dihydro-1H-isoquinolin-4-ylidene)acetic acid have demonstrated how substituents influence the solid-state structure. nih.gov

Table 2: Representative Bond Lengths in a Related Pyridine Carboxylic Acid Derivative Note: The following data is for 5-(trifluoromethyl)picolinic acid and serves as an illustrative example of expected bond parameters.

| Bond | Length (Å) |

| N—C2 | 1.3397(12) |

| N—C6 | 1.3387(12) |

| Average Aromatic C—C | 1.387(3) |

| C1(carboxyl)—C2(ring) | 1.5081(13) |

| Data sourced from IUCr Journals. iucr.org |

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org For this compound, the carboxylic acid group is a primary site for strong hydrogen bonding. Typically, carboxylic acids form dimeric structures through O-H···O hydrogen bonds between two molecules.

Computational and Theoretical Investigations of 2 6 Bromopyridin 3 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods would provide deep insights into the electronic structure and potential chemical behavior of 2-(6-bromopyridin-3-yl)acetic acid.

Density Functional Theory (DFT) Studies on Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), would be used to determine its optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT provides access to crucial electronic properties including ionization potential, electron affinity, and the distribution of electron density, which are key to understanding the molecule's stability and reactivity. While studies on other pyridine (B92270) derivatives have utilized DFT to explore their properties, specific data for this compound is not present in the reviewed literature. mdpi.com

Ab Initio Methods for Geometry Optimization and Energy Landscapes

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be invaluable for obtaining a precise geometry optimization of this compound. These calculations would also allow for the exploration of its potential energy surface, identifying stable conformers, transition states for reactions, and the energy barriers between them. Such information is critical for understanding the molecule's dynamic behavior and reaction mechanisms.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. An MEP map of this compound would illustrate regions of negative potential, typically associated with lone pairs of electrons on the nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, likely around the hydrogen atoms of the carboxylic acid and the pyridine ring, would indicate sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reagents.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. For this compound, the energy of the HOMO would be related to its ability to donate electrons, while the energy of the LUMO would indicate its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability; a smaller gap suggests higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO would pinpoint the specific atoms involved in electron donation and acceptance, providing a more detailed picture of its reactive behavior.

Simulated Spectroscopic Data and Correlation with Experimental Observations

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and provide a more detailed interpretation of the experimental results.

Theoretical Vibrational Spectra Prediction (IR and Raman)

Theoretical calculations of the infrared (IR) and Raman spectra of this compound would be performed by calculating the vibrational frequencies and their corresponding intensities. These calculated spectra, when compared with experimentally obtained spectra, serve as a powerful tool for structural elucidation. The vibrational modes associated with specific functional groups, such as the C=O and O-H stretching of the carboxylic acid group, and the vibrations of the pyridine ring, would be assigned, providing a detailed understanding of the molecule's vibrational properties.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a cornerstone in the structural elucidation of organic molecules. For this compound, DFT calculations are the primary tool for predicting both ¹H and ¹³C NMR spectra. These predictions are invaluable for confirming the compound's synthesis and for assigning specific resonances observed in experimental spectra.

The typical workflow for predicting NMR chemical shifts involves several key steps. Initially, the 3D geometry of the this compound molecule is optimized using a selected DFT functional and basis set. Following optimization, the magnetic shielding tensors for each nucleus are calculated, most commonly using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Various DFT functionals can be employed, with hybrid functionals like B3LYP often providing a good balance between accuracy and computational cost. researchgate.netnih.gov The choice of basis set, such as the Pople-style 6-31G* or more extensive sets like cc-pVTZ, also plays a crucial role in the accuracy of the predicted shifts. nih.gov Recent advancements have also seen the rise of machine learning algorithms trained on large datasets of experimental and calculated NMR data, which can offer rapid and accurate predictions. nih.govd-nb.info

To illustrate the expected output from such calculations, a hypothetical data table of predicted ¹³C and ¹H NMR chemical shifts for this compound is presented below. This data is representative of what would be obtained from a DFT/GIAO calculation.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 151.5 | H2 | 8.30 |

| C3 | 138.0 | - | - |

| C4 | 140.2 | H4 | 7.85 |

| C5 | 125.8 | H5 | 7.40 |

| C6 | 142.0 | - | - |

| CH₂ | 38.5 | Hα | 3.75 |

| COOH | 172.0 | H(acid) | 11.5 (broad) |

Note: This data is illustrative and not based on actual experimental or published computational results for this compound.

Reaction Mechanism Studies through Advanced Computational Modeling

Computational modeling provides a molecular-level understanding of reaction mechanisms, which is often difficult to achieve through experimental means alone. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can elucidate the energetics of different reaction pathways, identify key intermediates, and characterize transition states.

Transition state theory is a fundamental concept in chemical kinetics, and its computational application allows for the quantitative prediction of reaction rates. By locating the transition state structure on the potential energy surface, which is a first-order saddle point, the activation energy barrier for a given reaction step can be calculated. This is crucial for determining the feasibility of a proposed mechanism.

For instance, in the synthesis of substituted pyridylacetic acids, computational analysis can be used to compare different synthetic routes, such as those involving palladium-catalyzed cross-coupling reactions. orientjchem.org The geometry of the transition state provides insights into the steric and electronic factors that govern the reaction's facility. Frequency calculations are performed on the optimized transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models account for these solvation effects in two primary ways: through implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. acs.orgyoutube.com This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the solute's electronic structure and energetics. The choice of the dielectric constant in the model is critical and corresponds to the specific solvent being studied. researchgate.net

Explicit solvation models offer a more detailed picture by including a finite number of solvent molecules around the solute. nih.gov This is particularly important when specific solute-solvent interactions, such as hydrogen bonding, play a critical role in the reaction mechanism. These studies are often combined with molecular dynamics simulations to sample a range of solvent configurations.

For this compound, the carboxylic acid group is expected to have strong interactions with polar protic solvents. A computational study of its reactivity would likely need to consider these interactions carefully to obtain accurate results.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a flexible molecule like this compound, which has a rotatable bond between the pyridine ring and the acetic acid moiety, multiple conformers may exist.

Computational methods can systematically explore the potential energy surface to identify these conformers and their relative energies. This information is crucial for understanding how the molecule might bind to a biological target.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's motion and its interactions with the surrounding environment, such as a solvent or a biological macromolecule. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule explores different conformations over time and how it interacts with its environment. These simulations are particularly useful for studying the binding of a ligand to a protein or for understanding the dynamics of a molecule in solution.

Applications of 2 6 Bromopyridin 3 Yl Acetic Acid As a Chemical Scaffold in Research

Design Principles for Novel Heterocyclic Derivatives

The design of novel heterocyclic derivatives based on the 2-(6-bromopyridin-3-yl)acetic acid scaffold is guided by several key principles aimed at optimizing the desired biological or material properties. The pyridine (B92270) ring itself is a common motif in many biologically active compounds and approved drugs. nih.govmdpi.comrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological recognition processes. rsc.org

The bromine atom on the pyridine ring is a particularly useful functional group for synthetic diversification. It can be readily replaced by various other groups through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. evitachem.com This allows for the systematic introduction of a wide array of substituents, enabling the exploration of the chemical space around the core scaffold. nih.gov The carboxylic acid group provides another handle for modification, for instance, through amide bond formation, further expanding the diversity of accessible derivatives.

Scaffold Utility in Medicinal Chemistry Lead Optimization Studies

The this compound scaffold has proven to be a valuable tool in medicinal chemistry for the optimization of lead compounds. chemrxiv.orgscienceopen.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

Ligand Design for Specific Protein Targets (e.g., Enzyme Inhibitors, Receptor Modulators)

The versatility of the this compound scaffold makes it an excellent starting point for the design of ligands that can bind to specific protein targets with high affinity and selectivity. By systematically modifying the scaffold, medicinal chemists can fine-tune the interactions between the ligand and the protein, leading to improved potency and a better pharmacological profile. nih.gov For example, derivatives of this scaffold have been investigated as potential inhibitors of various enzymes and modulators of receptors. The ability to introduce a wide range of substituents allows for the optimization of interactions with specific amino acid residues in the binding site of the target protein. nih.gov

Structure-Activity Relationship (SAR) Studies through Analog Synthesis and Modification

Structure-activity relationship (SAR) studies are a crucial component of the lead optimization process. nih.gov These studies involve synthesizing and testing a series of analogs of a lead compound to understand how different structural modifications affect its biological activity. The this compound scaffold is well-suited for SAR studies due to the ease with which it can be modified at multiple positions.

For instance, a series of analogs could be synthesized where the bromine atom is replaced with different substituents, or where the carboxylic acid group is converted to a variety of amides or esters. The biological activity of these analogs would then be determined, and the results used to build a model of how the structure of the molecule relates to its activity. This information can then be used to design new, more potent, and selective compounds.

A study on aryl acetamide (B32628) triazolopyridazines highlighted the importance of electron-withdrawing groups and the remarkable role of fluorine in the potency of the compounds. nih.gov Limited preliminary SAR studies on the aryl tail group also indicated a preference for electron-withdrawing groups over electron-donating ones. nih.gov

In Silico Screening and Molecular Docking for Predicted Target Interactions

In silico screening and molecular docking are computational techniques that are increasingly used in drug discovery to predict how a small molecule will interact with a protein target. eurekalert.org These methods can be used to screen large libraries of virtual compounds to identify those that are most likely to bind to the target of interest. nih.govmdpi.com

The this compound scaffold can be used as a starting point for in silico design. researchgate.net A virtual library of derivatives can be generated by computationally modifying the scaffold in various ways. These virtual compounds can then be docked into the binding site of a target protein to predict their binding affinity and binding mode. nih.govresearchgate.net This information can be used to prioritize which compounds to synthesize and test experimentally, thereby saving time and resources. For example, molecular docking studies have been used to identify potential inhibitors of the M. tuberculosis H37Rv strain. eurekalert.org

Role in Advanced Materials Science and Functional Molecules Development

Beyond medicinal chemistry, the this compound scaffold also has potential applications in materials science. The ability to introduce a wide range of functional groups onto the pyridine ring allows for the tuning of the electronic and photophysical properties of the resulting molecules. This makes them attractive candidates for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The pyridine moiety can also be used to coordinate to metal ions, opening up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.

Development of Bioimaging Probes and Fluorescent Tagging Applications

The structural features of this compound derivatives can be exploited for the development of bioimaging probes and fluorescent tags. mdpi.com By attaching a fluorescent dye to the scaffold, it is possible to create molecules that can be used to visualize specific biological targets or processes within living cells. The pyridine ring can also be used to chelate to radioactive metal ions, which would allow for the development of radiolabeled probes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.

The Versatility of this compound in Complex Molecular Construction Remains an Open Area of Chemical Exploration

While this compound, with its inherent structural features of a reactive carboxylic acid and a functionalized pyridine ring, presents theoretical potential as a building block in the synthesis of complex molecules, a comprehensive review of current scientific literature reveals a notable scarcity of specific examples detailing its application as a precursor for polyheterocyclic systems and intricate molecular architectures.

The strategic placement of the bromine atom and the acetic acid side chain on the pyridine core suggests a number of plausible synthetic transformations. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, or acid chlorides, which are staple intermediates in the construction of larger molecular frameworks. These derivatives could, in principle, undergo intramolecular cyclization reactions, where the acetic acid chain reacts with the pyridine ring or a substituent introduced at the bromine position, to form fused ring systems.

Furthermore, the bromine atom on the pyridine ring is a versatile handle for a wide array of cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These powerful carbon-carbon bond-forming methodologies could be employed to introduce new substituents, which could then participate in subsequent cyclization or annulation reactions to construct polycyclic structures. Multicomponent reactions, which efficiently build molecular complexity in a single step, could also theoretically utilize derivatives of this compound.

Despite these theoretical possibilities, a detailed survey of published research does not yield specific, replicable examples of this compound being directly employed as a starting material for the synthesis of well-characterized polyheterocyclic systems or complex molecular architectures. The existing literature tends to focus on the synthesis and properties of simpler derivatives or its use in medicinal chemistry as a scaffold for drug discovery, rather than its application in the construction of elaborate fused-ring compounds.

This lack of specific research findings prevents the compilation of a detailed article and an interactive data table as per the requested outline. The scientific community has yet to fully explore and document the potential of this compound as a versatile precursor in the realm of complex molecule synthesis. Therefore, the applications of this compound in the construction of polyheterocyclic systems and complex molecular architectures remain a promising but, as of now, underexplored frontier in synthetic organic chemistry.

常见问题

Q. What are the optimal synthetic routes for preparing 2-(6-bromopyridin-3-yl)acetic acid with high purity?

The synthesis typically involves bromination of 3-pyridineacetic acid using bromine or brominating agents under controlled conditions. Key parameters include:

- Temperature : 0–25°C to avoid over-bromination.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Catalysts : Lewis acids like FeCl₃ may improve regioselectivity for the 6-position . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How does the bromine atom influence the compound’s reactivity in substitution reactions?

The bromine at the 6-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling replacements with amines, alkoxides, or thiols. For example:

- Amination : Reaction with NH₃/EtOH at 80°C yields 6-amino derivatives.

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis forms biaryl structures . The electron-withdrawing bromine enhances electrophilicity, facilitating these transformations.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 8.6 (pyridine H-2), δ 7.8 (H-5), and δ 3.7 (acetic acid CH₂).

- FT-IR : Bands at 1700 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Br stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS m/z 215.97 [M-H]⁻ aligns with the molecular formula C₇H₆BrNO₂.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Discrepancies often arise from assay conditions or structural analogs. To validate:

- Standardized Assays : Use MIC (minimum inhibitory concentration) for antimicrobial tests and IC₅₀ profiling (e.g., MTT assay) for cancer cell lines.

- Structural Controls : Compare with analogs (e.g., 6-chloro derivatives) to isolate bromine’s role .

- Mechanistic Studies : Probe enzyme inhibition (e.g., kinase assays) to link activity to specific targets .

Q. What strategies optimize coupling reactions (e.g., Suzuki-Miyaura) for derivatizing this compound?

Key considerations include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF at 80°C.

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate the boronic acid.

- Protection of Acetic Acid : Methyl ester protection prevents side reactions . Post-reaction, HPLC monitoring ensures product integrity.

Q. How does the compound’s crystal structure inform its interaction with biological targets?

X-ray crystallography (e.g., monoclinic P2₁/c space group) reveals:

- Hydrogen Bonding : The carboxylic acid forms dimers (O–H⋯O), crucial for protein binding.

- π–π Stacking : The pyridine ring interacts with aromatic residues in enzymes/receptors . These features guide rational drug design, such as modifying the acetic acid moiety to enhance solubility .

Q. What methodological challenges arise in fragment-based drug discovery using this compound?

- Library Design : Incorporate diverse pharmacophores (e.g., bromine for halogen bonding) while maintaining lead-like properties (MW < 300).

- Screening Conditions : Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to assess binding affinity .

- Metabolic Stability : Evaluate esterase susceptibility of the acetic acid group via liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。